molecular formula C12H13NO2 B10840327 1-Benzyl-3,3-dimethylazetidine-2,4-dione

1-Benzyl-3,3-dimethylazetidine-2,4-dione

Cat. No.: B10840327
M. Wt: 203.24 g/mol
InChI Key: LGZSEGMYAOALQU-UHFFFAOYSA-N
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Description

1-benzyl-3,3-dimethylazetidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of azetidine-2,4-diones, which are characterized by a four-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,3-dimethylazetidine-2,4-dione typically involves the following steps:

    Formation of the Azetidine Ring: The initial step involves the cyclization of suitable precursors to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under basic or acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.

    Dimethylation: The introduction of the two methyl groups at the 3-position of the azetidine ring can be accomplished through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,3-dimethylazetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Human Leukocyte Elastase
One of the prominent applications of 1-benzyl-3,3-dimethylazetidine-2,4-dione is its study as an inhibitor of human leukocyte elastase. This enzyme plays a crucial role in inflammatory processes and tissue remodeling. Inhibiting its activity can have therapeutic implications for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.

Anticancer Activity
Research has indicated that derivatives of azetidine-2,4-dione compounds exhibit anticancer properties. For instance, studies have explored the synthesis of various derivatives and their effects on cancer cell lines, demonstrating potential cytotoxic effects against diverse neoplastic diseases. The structure-activity relationship (SAR) analyses have shown that modifications to the azetidine core can enhance biological activity .

Polymerization Processes

Catalysts for Caprolactam Polymerization
this compound has been identified as a catalyst in the anionic polymerization of lactams, particularly caprolactam. This application is critical in producing polyamides, which are essential materials in the textile and plastics industries. The compound serves as a promoter that significantly accelerates the polymerization reaction compared to traditional catalysts .

Synthesis of Functionalized Polymers

The compound can also be utilized in synthesizing functionalized polymers with specific properties. For example, it can be incorporated into poly(vinyl benzylamine) systems to enhance their reactivity and functionalization potential. This application highlights its versatility in creating materials with tailored characteristics for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryInhibition of human leukocyte elastase
Anticancer ActivityCytotoxic effects on cancer cell lines
Polymerization ProcessesCatalyst for caprolactam polymerization
Synthesis of Functionalized PolymersEnhancing reactivity in poly(vinyl benzylamine) systems

Case Studies

Case Study 1: Inhibition Mechanism
A study investigating the inhibition mechanism of this compound on human leukocyte elastase demonstrated that the compound binds effectively to the active site of the enzyme, reducing its activity significantly. This finding underscores its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Efficacy
Research conducted on various derivatives of azetidine-2,4-dione showed promising results against several cancer cell lines, including breast and lung cancer. The derivatives exhibited IC50 values indicating effective cytotoxicity at low concentrations, suggesting further development for clinical applications.

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-dimethylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human leukocyte elastase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can reduce inflammation and tissue damage in various diseases.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3,3-dimethylazetidine: Lacks the 2,4-dione functionality.

    3,3-dimethylazetidine-2,4-dione: Lacks the benzyl group.

    1-benzylazetidine-2,4-dione: Lacks the dimethyl groups.

Uniqueness

1-benzyl-3,3-dimethylazetidine-2,4-dione is unique due to the combination of its benzyl group, dimethyl groups, and the azetidine-2,4-dione ring

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-Benzyl-3,3-dimethylazetidine-2,4-dione, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursor molecules (e.g., β-lactam derivatives) under controlled conditions. To optimize purity, techniques like column chromatography (for separation) and recrystallization (using polar aprotic solvents) are recommended. Reaction parameters (temperature, catalyst loading) should be systematically varied using factorial design principles to identify optimal conditions . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying structural integrity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure and substituent positions. For example, the quaternary carbons in the 3,3-dimethyl group appear as distinct signals in ¹³C NMR .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O) at ~1750–1800 cm⁻¹ and aromatic C-H stretches from the benzyl group .
  • X-ray Crystallography : Resolves crystal packing and stereochemical details, particularly for validating the azetidine ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between computational predictions and experimental results for this compound?

  • Methodological Answer : Discrepancies often arise from incomplete solvent or temperature modeling in simulations. To address this:

  • Refine computational models (e.g., Density Functional Theory, DFT) by incorporating explicit solvent effects and entropy corrections.
  • Validate predictions through iterative experimental testing, adjusting variables like reaction time or catalyst type.
  • Use software tools (e.g., COMSOL Multiphysics) for multi-scale simulations linking molecular behavior to bulk reactivity .

Q. What experimental design strategies are effective for studying the azetidine ring’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Factorial Design : Test combinations of pH (acidic, neutral, alkaline) and temperature (25°C to 100°C) to identify degradation thresholds. Monitor changes via HPLC or UV-Vis spectroscopy .
  • Accelerated Stability Testing : Use Arrhenius equation-based models to extrapolate shelf-life under standard conditions.
  • In Situ Spectroscopy : Employ Raman or FTIR to track real-time structural changes during stress testing .

Q. How can AI-driven tools enhance the discovery of novel derivatives of this compound with targeted bioactivity?

  • Methodological Answer :

  • Virtual Screening : Train machine learning models on existing bioactivity datasets (e.g., ChEMBL) to predict substituent effects on binding affinity.
  • Generative Chemistry : Use algorithms like reinforcement learning to propose structurally diverse derivatives.
  • Automated Synthesis Planning : Integrate robotic platforms (e.g., Chemspeed) with AI-optimized reaction pathways for high-throughput synthesis .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing discrepancies in reaction yields across replicate experiments?

  • Methodological Answer :

  • ANOVA : Identify significant variations between experimental batches.
  • Principal Component Analysis (PCA) : Correlate yield variability with factors like solvent purity or catalyst aging.
  • Bayesian Inference : Quantify uncertainty in yield predictions when scaling reactions from milligram to gram quantities .

Q. How should researchers validate the biological activity of this compound derivatives to ensure reproducibility?

  • Methodological Answer :

  • Dose-Response Curves : Use Hill equation modeling to calculate IC₅₀ values in enzyme inhibition assays.
  • Blind Testing : Validate hits across independent labs to eliminate bias.
  • Metabolic Stability Assays : Test derivatives in hepatocyte models to confirm activity retention post-metabolism .

Q. Advanced Instrumentation and Techniques

Q. What role do advanced separation technologies (e.g., membrane filtration) play in isolating this compound from complex mixtures?

  • Methodological Answer :

  • Nanofiltration Membranes : Separate low-molecular-weight azetidine derivatives from polymeric byproducts.
  • Countercurrent Chromatography : Achieve high-purity isolation using biphasic solvent systems tailored to the compound’s hydrophobicity .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-benzyl-3,3-dimethylazetidine-2,4-dione

InChI

InChI=1S/C12H13NO2/c1-12(2)10(14)13(11(12)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

LGZSEGMYAOALQU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C1=O)CC2=CC=CC=C2)C

Origin of Product

United States

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